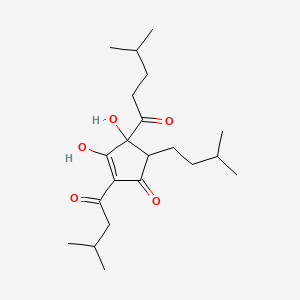![molecular formula C13H23O3- B13737432 2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate is an organic compound with a unique structure that combines a cyclopentane ring with a hexenyl side chain and an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate typically involves the reaction of cyclopentanone with hex-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds through an esterification process where the hydroxyl group of the alcohol reacts with the carbonyl group of the ketone to form the acetate ester.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides.
Scientific Research Applications
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
trans-2-Hexenyl acetate: Similar structure but lacks the cyclopentane ring.
2-Cyclopenten-1-one: Contains a cyclopentane ring but lacks the hexenyl side chain and acetate group.
Uniqueness
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate is unique due to its combination of a cyclopentane ring, hexenyl side chain, and acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H23O3- |
|---|---|
Molecular Weight |
227.32 g/mol |
IUPAC Name |
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate |
InChI |
InChI=1S/C11H20O.C2H4O2/c1-2-3-4-5-7-10-8-6-9-11(10)12;1-2(3)4/h4-5,10-12H,2-3,6-9H2,1H3;1H3,(H,3,4)/p-1/b5-4+; |
InChI Key |
FWEJRZIGCMGGFZ-FXRZFVDSSA-M |
Isomeric SMILES |
CCC/C=C/CC1CCCC1O.CC(=O)[O-] |
Canonical SMILES |
CCCC=CCC1CCCC1O.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)

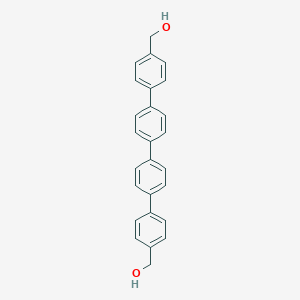
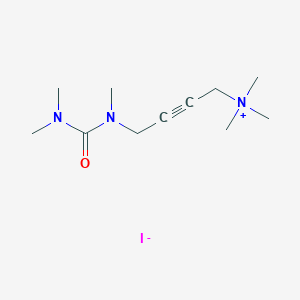
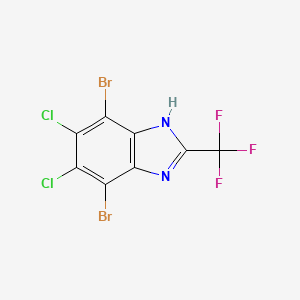
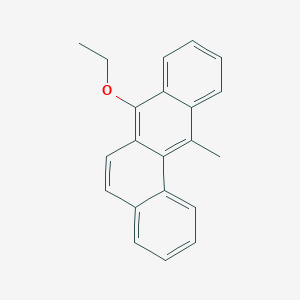
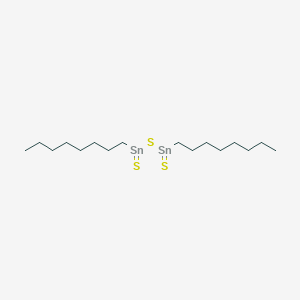
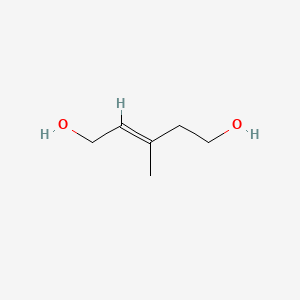
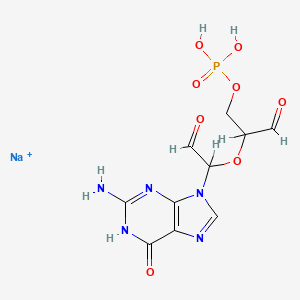
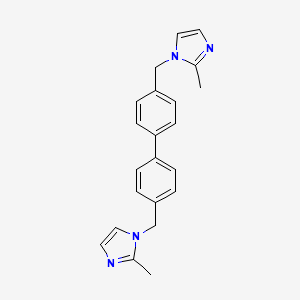
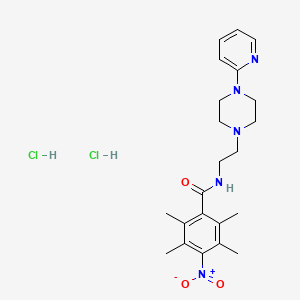
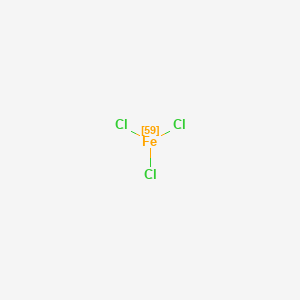
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
